molecular formula C11H11BrF2O3 B12285327 Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B12285327
M. Wt: 309.10 g/mol
InChI Key: MCFHNXVEFPDOAD-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10BrF2O3. It is a derivative of phenylacetate, featuring bromine and difluoromethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-(difluoromethoxy)phenylacetic acid using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-[3-bromo-4-(difluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFHNXVEFPDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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